3-(Tributylstannyl)pyridine
Overview
Description
3-(Tributylstannyl)pyridine is a compound that is part of a broader class of organotin compounds, which are known for their utility in organic synthesis and materials science. The tributylstannyl group attached to the pyridine ring can act as a versatile functional group, enabling various chemical transformations and serving as a precursor for further synthetic applications.
Synthesis Analysis
The synthesis of related tributylstannyl compounds has been demonstrated through various methods. For instance, the synthesis of delta-tributylstannyl-alpha,beta,gamma,delta-unsaturated aldehydes from pyridines involves the conversion of Zincke aldehydes into stannyldienals using tributylstannyllithium . This method is noted for its modest yields and scalability using inexpensive reagents. Additionally, the synthesis of 2-(tributylstannyl)pyrrolidine hydroiodide showcases the preparation of enantiopure compounds through asymmetric deprotonation and stannylation, followed by treatment with TMSI . These methods highlight the potential routes for synthesizing 3-(tributylstannyl)pyridine and related structures.
Molecular Structure Analysis
The molecular structure of organotin compounds can be complex due to the potential for disorder in the alkyl chains, as seen in the case of 2-(tributylstannyl)pyrrolidine . X-ray crystallography, including anomalous dispersion analysis, is often employed to determine the absolute configuration of such compounds. The supramolecular structures of pyridine-substituted triorganostannyltetrazoles have been elucidated, revealing one-dimensional helical polymers and three-dimensional arrays held together by hydrogen bonds .
Chemical Reactions Analysis
Organotin compounds like 3-(tributylstannyl)pyridine can undergo various chemical reactions. For example, tributylstannyl cyano cuprate has been used to add to enantiomerically enriched N-protected gamma-amino acetylenic esters, leading to the synthesis of 4-tributylstannyl-5-substituted-pyrrolin-2-ones . The regio- and stereoselectivity of these additions are influenced by the substrates and reaction conditions. Furthermore, the reductive amination of N-Boc-2-tributylstannyl-pyrrolidine to form N-alkyl-2-tributylstannyl-pyrrolidines is another example of the chemical reactivity of organotin compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(tributylstannyl)pyridine would be influenced by the presence of the tributylstannyl group. Organotin compounds are generally known for their stability and ability to participate in coordination chemistry. The pyridine moiety can act as a ligand, coordinating to various metal ions, as seen in the systematic study of pyridine-1,2,3-triazole chelates . The coordination chemistry of these compounds can lead to the formation of complex architectures with potential applications in magnetism and self-selection. Additionally, the synthesis of 3-(2-pyridyl)triazolo[1,5-a]pyridine and its metal complexes further exemplifies the coordination ability of pyridine derivatives .
Scientific Research Applications
1. Synthesis of Oligopyridines and Branched Oligopyridines
3,5-Di-(pyridin-2-yl)-[1,2,4]-triazines are converted to 4-tributylstannyl-2,6-oligopyridines via cycloadditions with ethynyltributyltin. These compounds, upon bromination and cross-coupling reactions under Stille conditions, yield branched oligopyridines containing 8 to 14 pyridine units. This process demonstrates the use of 3-(tributylstannyl)pyridine in synthesizing complex pyridine-based structures (Pabst & Sauer, 1999).
2. Replacement of Tributyltin Substituent for Functionalized Pyridines
Ethynyltributyltin reacts to furnish mainly 4-tributylstannyl-6-phenyl-pyridine-2-carboxylic acid methyl ester, which can be further modified. The tributyltin substituent in these compounds can be replaced by acylation and arylation, demonstrating the role of 3-(tributylstannyl)pyridine in creating functionalized pyridines with various applications (Sauer & Heldmann, 1998).
3. Application in Electropolymerization
Thienylstannanes coupled with 3,5-dibromopyridine can be used to synthesize 3,5-bis(2,2′-bithiophen-5-yl)pyridine and related compounds, which are then subjected to electropolymerization. This process highlights the use of 3-(tributylstannyl)pyridine in the preparation of electrochemically active polymers (Krompiec et al., 2008).
4. Synthesis of Unsaturated Aldehydes
Zincke aldehydes from pyridinium salts can be converted into delta-tributylstannyl-alpha,beta,gamma,delta-unsaturated aldehydes using tributylstannyllithium. This showcases the use of 3-(tributylstannyl)pyridine in synthesizing important intermediates for the creation of natural products (Michels, Rhee & Vanderwal, 2008).
5. Crystal Structures and DNA Binding Properties
3-Pyridine aldoxime, a derivative of pyridine, forms complexes with Zinc(II) and exhibits DNA binding properties. This application extends to understanding the interaction of pyridine derivatives with biological macromolecules (Konidaris et al., 2010).
6. Synthesis of Novel Pyridine Systems
A phosphonium-based ionic liquid was used as a catalyst for synthesizing diverse pyridine systems like triaryl pyridines and indolyl pyridines. This study highlights the utility of pyridine derivatives in complex organic syntheses (Jalali-Mola, Torabi, Yarie & Zolfigol, 2022).
Safety And Hazards
properties
IUPAC Name |
tributyl(pyridin-3-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQJBWKKHCMCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392912 | |
Record name | 3-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tributylstannyl)pyridine | |
CAS RN |
59020-10-9 | |
Record name | 3-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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